molecular formula C5H9N3O2 B14642450 4-Methyl-2-(nitromethylidene)imidazolidine CAS No. 56611-89-3

4-Methyl-2-(nitromethylidene)imidazolidine

Cat. No.: B14642450
CAS No.: 56611-89-3
M. Wt: 143.14 g/mol
InChI Key: FOMYXNXQHHHHGQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(nitromethylidene)imidazolidine is an organic compound belonging to the class of imidazolidines. Imidazolidines are five-membered ring heterocycles containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a nitromethylidene group at position 2 and a methyl group at position 4. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(nitromethylidene)imidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylimidazolidine with nitromethane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitromethylidene group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazolidines with various functional groups.

Scientific Research Applications

4-Methyl-2-(nitromethylidene)imidazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The nitromethylidene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of microbial growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.

    Imidazole-2-thione: Exhibits a wide range of biological activities, including antimicrobial and antioxidant properties.

    Nitroimidazole: A class of compounds with significant antimicrobial activity, commonly used in antibiotics.

Uniqueness

4-Methyl-2-(nitromethylidene)imidazolidine is unique due to its specific structural features, including the presence of both a nitromethylidene group and a methyl group on the imidazolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

56611-89-3

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

4-methyl-2-(nitromethylidene)imidazolidine

InChI

InChI=1S/C5H9N3O2/c1-4-2-6-5(7-4)3-8(9)10/h3-4,6-7H,2H2,1H3

InChI Key

FOMYXNXQHHHHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=C[N+](=O)[O-])N1

Origin of Product

United States

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